molecular formula C6H8BrNO4 B8274099 Methyl 4-bromo-3-oxo-2-methoxyiminobutyrate

Methyl 4-bromo-3-oxo-2-methoxyiminobutyrate

Cat. No. B8274099
M. Wt: 238.04 g/mol
InChI Key: GJHFBYADZNZZED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04197298

Procedure details

In 350 ml of tetrahydrofuran is dissolved 52 g of methyl 4-bromo-3-oxo-2-methoxyiminobutyrate, followed by addition of 250 ml of water. Then, 89.1 g of sodium acetate trihydrate and 33.2 g of thiourea are added and the mixture is reacted with stirring at room temperature for 18 hours. To this reaction mixture is added 200 ml of a 5% aqueous solution of sodium hydrogen carbonate and the mixture is extracted with ethyl acetate. The organic layer is washed with water, dried and distilled under reduced pressure to remove the solvent. To the residue is added 200 ml of ether and the resultant crystals are collected by filtration. By the above procedure is obtained 24.8 g of methyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate (syn-isomer) as crystals melting at 164.9° C.
Quantity
89.1 g
Type
reactant
Reaction Step One
Quantity
33.2 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
52 g
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3](=O)[C:4](=[N:9][O:10][CH3:11])[C:5]([O:7][CH3:8])=[O:6].O.O.O.C([O-])(=O)C.[Na+].[NH2:21][C:22]([NH2:24])=[S:23].C(=O)([O-])O.[Na+]>O1CCCC1.O>[NH2:24][C:22]1[S:23][CH:2]=[C:3]([C:4](=[N:9][O:10][CH3:11])[C:5]([O:7][CH3:8])=[O:6])[N:21]=1 |f:1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
89.1 g
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Na+]
Name
Quantity
33.2 g
Type
reactant
Smiles
NC(=S)N
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
52 g
Type
reactant
Smiles
BrCC(C(C(=O)OC)=NOC)=O
Name
Quantity
350 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture is reacted
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer is washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
ADDITION
Type
ADDITION
Details
To the residue is added 200 ml of ether
FILTRATION
Type
FILTRATION
Details
the resultant crystals are collected by filtration

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC=1SC=C(N1)C(C(=O)OC)=NOC
Measurements
Type Value Analysis
AMOUNT: MASS 24.8 g
YIELD: CALCULATEDPERCENTYIELD 52.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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